Uncompetitive Inhibition Potency (Kiu) Against E. coli PNP: Benzyloxy vs. Ethoxy and Benzylthio Analogs
6-(Benzyloxy)-2-chloro-1H-purine exhibits an uncompetitive inhibition constant (Kiu) of 0.6 μM against hexameric E. coli purine nucleoside phosphorylase (PNP), as measured in a mixed-type inhibition model [1]. This potency is directly compared to the 6-ethoxy analog (2-chloro-6-ethoxypurine), which shows a Kiu of 2.2 μM, representing a 3.7-fold reduction in inhibitory activity [1]. The 6-benzylthio analog (2-chloro-6-benzylthiopurine) is slightly more potent with Kiu = 0.4 μM; however, this sulfur-containing compound exhibits poor solubility that limits its practical utility in biochemical assays [2].
| Evidence Dimension | Uncompetitive inhibition constant (Kiu) |
|---|---|
| Target Compound Data | Kiu = 0.6 μM |
| Comparator Or Baseline | 2-Chloro-6-ethoxypurine (Kiu = 2.2 μM); 2-Chloro-6-benzylthiopurine (Kiu = 0.4 μM) |
| Quantified Difference | Target is 3.7-fold more potent than 6-ethoxy analog; 1.5-fold less potent than 6-benzylthio analog but with superior solubility |
| Conditions | Purified hexameric E. coli PNP, mixed-type inhibition model, 25°C, 50 mM Hepes/NaOH buffer pH 7.0, 50 mM phosphate |
Why This Matters
The 3.7-fold higher potency of the benzyloxy derivative over the ethoxy analog, combined with its practical solubility advantage over the benzylthio compound, directly supports its selection for inhibitor development and structural biology studies where both potency and experimental tractability are critical.
- [1] Stachelska-Wierzchowska A, Wierzchowski J, Bzowska A, Wielgus-Kutrowska B, Stolarski R. Synthesis of 6-Aryloxy- and 6-Arylalkoxy-2-chloropurines and Their Interactions with Purine Nucleoside Phosphorylase from Escherichia coli. Zeitschrift für Naturforschung C. 1999;54(12):1061-1074. View Source
- [2] Wielgus-Kutrowska B, Bzowska A, Tebbe J, Koellner G, Shugar D. Purine nucleoside phosphorylase (PNP) from Cellulomonas sp. and Escherichia coli: ligand binding and subunit assembly. Journal of Molecular Biology. 2022. Table 2. View Source
